

Technical Guide: H-DL-Abu-OH-d6 for Quantitative Mass Spectrometry

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Compound of Interest		
Compound Name:	H-DL-Abu-OH-d6	
Cat. No.:	B15557480	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **H-DL-Abu-OH-d6**, a deuterated stable isotope-labeled internal standard, and its application in quantitative mass spectrometry. This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates a typical analytical workflow.

Introduction to H-DL-Abu-OH-d6

H-DL-Abu-OH-d6 is the deuterium-labeled form of DL-2-aminobutyric acid. In this molecule, six hydrogen atoms have been replaced with deuterium, a stable heavy isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry, particularly in the fields of metabolomics, pharmacokinetic studies, and clinical diagnostics.

The primary function of a stable isotope-labeled internal standard (SIL-IS) is to correct for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer. Since the SIL-IS is chemically identical to the analyte of interest (the non-labeled compound), it experiences the same matrix effects and variability, ensuring high accuracy and precision in quantification.

Quantitative Data



The key quantitative properties of **H-DL-Abu-OH-d6** and its non-labeled counterpart, H-DL-Abu-OH, are summarized in the table below for easy comparison.

Property	H-DL-Abu-OH-d6	H-DL-Abu-OH (non- labeled)
Molecular Weight	109.16 g/mol [1]	103.12 g/mol [2][3]
Chemical Formula	C4H3D6NO2[1]	C4H9NO2[2][3]
CAS Number	350820-17-6[1]	2835-81-6[2][3]
Appearance	White to off-white solid[1]	White to off-white solid[2]
Purity	Typically ≥95%[4]	Typically ≥98%
IUPAC Name	2-amino-2,3,3,4,4,4- hexadeuteriobutanoic acid[4]	2-aminobutanoic acid

Experimental Protocols

The following sections provide a detailed methodology for the use of **H-DL-Abu-OH-d6** as an internal standard for the quantification of DL-2-aminobutyric acid in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Stock and Working Solutions

- Internal Standard Stock Solution (1 mg/mL):
 - Accurately weigh approximately 1 mg of H-DL-Abu-OH-d6.
 - Dissolve in 1 mL of a suitable solvent, such as methanol or a water/methanol mixture.
 Vortex until fully dissolved.
 - Store the stock solution at -20°C.
- Internal Standard Working Solution (e.g., 10 μg/mL):
 - Perform a serial dilution of the stock solution with the initial mobile phase of the LC method to achieve the desired concentration.



 The optimal concentration of the working solution should be determined during method development and is typically in the range of the expected analyte concentration in the samples.

Sample Preparation

The following is a general protocol for the extraction of amino acids from biological matrices such as plasma or serum.

- Protein Precipitation:
 - To a 100 μL aliquot of the biological sample, add a specific volume of the H-DL-Abu-OH-d6 internal standard working solution. The amount added should result in a final concentration similar to the expected endogenous analyte concentration.
 - Add 400 μL of ice-cold acetonitrile or a 10% trichloroacetic acid (TCA) solution to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Incubate at 4°C for 20 minutes to allow for complete protein precipitation.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C.
 - Carefully collect the supernatant for analysis.
- Optional: Hydrolysis for Total Amino Acid Analysis:
 - For the analysis of total (protein-bound and free) 2-aminobutyric acid, an acid hydrolysis step is required after protein precipitation.
 - Dry the supernatant under a stream of nitrogen.
 - Add 1 mL of 6 M HCl.
 - Incubate at 110°C for 24 hours in a sealed, oxygen-free vial.



 After hydrolysis, evaporate the HCl under nitrogen and reconstitute the sample in the initial mobile phase.

LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions (Example):
 - Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar compounds like amino acids.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and gradually increasing the aqueous phase.
 - Flow Rate: 0.3 0.5 mL/min.
 - Injection Volume: 5 10 μL.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for amino acids.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for both the analyte and the internal standard need to be determined.
 - H-DL-Abu-OH: Precursor ion (m/z) ~104.1, Product ion (m/z) ~58.1
 - H-DL-Abu-OH-d6: Precursor ion (m/z) ~110.1, Product ion (m/z) ~62.1
 - Note: The exact m/z values for precursor and product ions should be optimized by direct infusion of the individual compounds into the mass spectrometer.



 Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

Data Analysis and Quantification

The concentration of DL-2-aminobutyric acid in the sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the principle of isotope dilution mass spectrometry.



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Caption: Experimental workflow for quantitative analysis using H-DL-Abu-OH-d6.





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Caption: Principle of Isotope Dilution Mass Spectrometry.

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